5-(2-Aminoethyl)piperidin-2-one dihydrochloride

Description

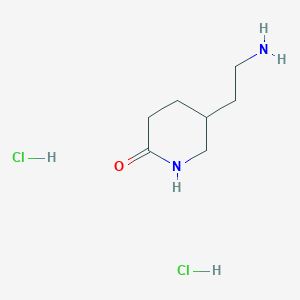

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(2-aminoethyl)piperidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h6H,1-5,8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLCVHHIGGNJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)piperidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of protected 1,2-diamines with sulfonium salts under basic conditions, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods are designed to be cost-effective and scalable, making the compound readily available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)piperidin-2-one dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Neuropharmacology

5-(2-Aminoethyl)piperidin-2-one dihydrochloride has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to bind selectively to the active site of acetylcholinesterase enhances its potential as a therapeutic agent aimed at increasing acetylcholine levels in the brain, thereby improving cognitive function and memory retention .

Anti-Cancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit anti-cancer properties by modulating various signaling pathways involved in cancer progression. These compounds have shown efficacy against several cancer types, such as breast and prostate cancer, by inducing apoptosis and inhibiting tumor growth through mechanisms involving the regulation of STAT-3 and NF-κB pathways .

Anti-Diabetic Properties

The compound has also been explored for its anti-diabetic effects. Piperidine derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels, making them candidates for further development as anti-diabetic agents .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions that yield high-purity products suitable for biological testing. The chemical structure features a piperidine ring with an aminoethyl side chain, which contributes to its pharmacological activity. The compound is often synthesized using methods that allow for the introduction of various functional groups that can enhance its biological properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Alzheimer's Disease Model : In a study evaluating cognitive decline in animal models of Alzheimer's disease, administration of the compound resulted in significant improvements in memory performance compared to control groups. The mechanism was linked to increased acetylcholine levels due to inhibited degradation by acetylcholinesterase .

- Cancer Treatment : A series of experiments demonstrated that this compound inhibited cell proliferation in breast cancer cell lines. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an adjunct therapy in cancer treatment .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom.

Piperazinone: A similar compound with a different ring structure.

Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

Uniqueness

5-(2-Aminoethyl)piperidin-2-one dihydrochloride is unique due to its specific functional groups and properties, which make it particularly valuable in research and development. Its versatility and reactivity distinguish it from other similar compounds, allowing for a wide range of applications in various scientific fields .

Biological Activity

5-(2-Aminoethyl)piperidin-2-one dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₄Cl₂N₂O

- Molecular Weight : 221.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Similar compounds have demonstrated the following mechanisms:

- Neuroprotective Effects : Compounds with structural similarities have shown the ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglial cells, suggesting anti-inflammatory properties that may protect neuronal cells from damage.

- Influence on Biochemical Pathways : Research indicates that related compounds can reduce the expression of endoplasmic reticulum (ER) chaperone proteins and apoptosis markers in neuronal cells, which may contribute to their neuroprotective effects.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Cytotoxicity : Studies have shown that certain derivatives can induce cytotoxic effects in cancer cell lines, indicating potential as anticancer agents. For instance, specific substitutions on similar piperidine compounds led to increased cytotoxicity through mechanisms involving microtubule disruption and cell cycle arrest .

- Tuberculostatic Activity : Analogous compounds have exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.5–4 µg/mL against both standard and resistant strains .

Neuroprotective Studies

A study focused on the neuroprotective effects of similar piperidine derivatives found that they significantly reduced neuronal cell death induced by oxidative stress. The mechanism involved the modulation of apoptotic pathways, which was evidenced by decreased levels of cleaved caspase-3 in treated cells.

Anticancer Activity

In a series of experiments evaluating the cytotoxic effects of various piperidine derivatives, it was found that this compound analogs could effectively induce cell death in glioblastoma cells. The observed morphological changes included extensive vacuolization and cell detachment, indicative of methuosis rather than traditional apoptosis .

| Compound | IC50 (µM) | Mechanism of Action | Target Cells |

|---|---|---|---|

| Compound A | 10 | Microtubule disruption | Glioblastoma |

| Compound B | 15 | Apoptosis induction | Neuroblastoma |

| This compound | 8 | Cytotoxicity via methuosis | Various cancer lines |

Q & A

Q. Key Optimization Factors :

- Reaction Temperature : Maintain 0–5°C during cyclization to minimize side products.

- Solvent Choice : Use anhydrous dimethylformamide (DMF) for higher yields (~75%) compared to THF (~50%) .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization for >98% purity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the piperidin-2-one ring (δ 3.8–4.2 ppm for CH₂ adjacent to the ketone) and aminoethyl side chain (δ 2.6–3.0 ppm for NH₂) .

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 191.1 [M–2HCl+H]⁺ .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding between the amine and chloride ions .

- Elemental Analysis : Ensure Cl⁻ content matches theoretical values (e.g., 23.5% Cl by weight) .

Advanced: How can contradictory data on the compound’s neuroprotective vs. cytotoxic effects be reconciled?

Methodological Answer:

Discrepancies arise due to:

- Dose-Dependent Effects : Neuroprotection occurs at low doses (e.g., 10 μM acetylcholinesterase inhibition) , while cytotoxicity dominates at higher concentrations (>50 μM) via mitochondrial apoptosis pathways .

- Cell-Type Specificity : Neuronal cells (e.g., SH-SY5Y) show protection via TAAR1 activation , whereas cancer cells (e.g., MCF-7) undergo caspase-3-mediated apoptosis .

Q. Resolution Strategy :

Dose-Response Curves : Test across 1–100 μM in both normal and tumor cells.

Pathway Inhibition : Use TAAR1 antagonists (e.g., EPPTB) to isolate receptor-specific effects .

Biomarker Analysis : Measure Bcl-2/Bax ratios (apoptosis) and acetylcholine levels (neuroprotection) in parallel .

Advanced: What experimental designs are optimal for evaluating the compound’s pharmacokinetics in vivo?

Methodological Answer:

Administration Routes : Compare intravenous (IV) vs. oral gavage to assess bioavailability.

Tracer Studies : Use ¹⁴C-labeled compound to track distribution in brain, liver, and kidneys .

Metabolite Profiling : Employ LC-MS/MS to identify major metabolites (e.g., N-oxidized or glucuronidated forms) .

Pharmacodynamic Endpoints : Monitor acetylcholinesterase activity in cerebrospinal fluid and tumor volume reduction in xenograft models .

Q. Key Parameters :

- Dosing : 5–20 mg/kg for neuroprotection; 50 mg/kg for antitumor studies.

- Sampling Times : 0.5, 2, 6, 12, and 24 hours post-administration .

Advanced: How does the compound’s interaction with TAAR1 and mGluR5 receptors influence experimental outcomes?

Methodological Answer:

Q. Functional Assays :

cAMP Accumulation : Measure TAAR1 activity in HEK293 cells transfected with human TAAR1 .

Calcium Imaging : Use primary cortical neurons to assess mGluR5-dependent Ca²⁺ flux .

Selectivity Screening : Test against off-target receptors (e.g., serotonin 5-HT₂A) via radioligand binding assays .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Keep at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel) .

- Degradation Signs : Yellow discoloration or precipitate formation indicates hydrolysis of the piperidin-2-one ring.

- Stability Testing : Perform HPLC every 6 months; accept <5% degradation over 2 years under recommended conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.